molecular formula C17H28N2O2S B2422219 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide CAS No. 955533-08-1

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2422219
CAS No.: 955533-08-1
M. Wt: 324.48
InChI Key: GJQNZYVMKSDUGW-UHFFFAOYSA-N
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Description

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline derivative structure, which is known for its diverse biological activities and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the alkylation of 1-propyl-1,2,3,4-tetrahydroquinoline with an appropriate alkylating agent, followed by sulfonamide formation through the reaction with propane-1-sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonamides, such as:

Uniqueness

What sets N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide apart is its specific combination of a quinoline derivative with a sulfonamide group, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-3-11-19-12-5-6-16-14-15(7-8-17(16)19)9-10-18-22(20,21)13-4-2/h7-8,14,18H,3-6,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQNZYVMKSDUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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